molecular formula C9H18O B569523 Nonanal-d18 CAS No. 1466552-36-2

Nonanal-d18

Cat. No.: B569523
CAS No.: 1466552-36-2
M. Wt: 160.352
InChI Key: GYHFUZHODSMOHU-PBYHGZINSA-N
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Description

Nonanal-d18 is the deuterium labeled version of Nonanal . Nonanal itself is a saturated fatty aldehyde .


Synthesis Analysis

This compound is synthesized for research purposes . The primary method of synthesizing nonanal is through the hydroformylation of 1-octene, also known as the oxo process . This industrial process combines 1-octene, carbon monoxide, and hydrogen, usually in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C9D18O . The molecular weight is 160.35 . The structure of this compound is similar to that of Nonanal, but with the hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

Nonanal is formed during the ozonolysis of unsaturated vegetable oil fatty acids or their methyl esters . The ozonolysis of unsaturated lipids is a process that has been used to generate aldehydes, acids, alcohols, and other biobased chemical intermediates .


Physical and Chemical Properties Analysis

Nonanal is a colorless liquid at room temperature with a strong, greasy smell that is often described as citrus-like or fatty . It has a molecular weight of 142.24 g/mol . Boiling at approximately 208°C, Nonanal is less dense than water and is insoluble in it, tending to float or mix with oils instead .

Scientific Research Applications

Human Hair Follicle Stimulation

Nonanal has been studied for its potential in stimulating growth factors in human hair follicle dermal papilla cells. The research found that nonanal promotes cell proliferation, enhances the expression of various growth factor genes, and stimulates cell migration via cyclic adenosine monophosphate (cAMP) signaling pathways. These findings suggest nonanal's potential in preventing hair loss, indicating its utility in dermatological research and applications (Park et al., 2020).

Biopharmaceutical Development

In the context of nonclinical development of biopharmaceuticals, research has emphasized the need for bioanalytical methods to describe pharmacokinetic behavior and monitor immune responses. Although not directly related to nonanal-d18, this highlights the importance of analytical methodologies in drug development and safety assessments, underscoring the relevance of chemical analysis techniques in the broader field of pharmaceutical research (Baumann, 2009).

Molecular Ceramide Analysis

A study on the development and validation of a high-throughput LC–MS/MS assay for measuring molecular ceramides in human plasma has significant implications for clinical research, particularly in predicting outcomes of coronary artery disease. This research showcases the application of chemical analysis in diagnosing and understanding the pathophysiology of cardiovascular diseases (Kauhanen et al., 2016).

Quality Control in Clinical Chemistry

A study on the use of (4E,14Z)-sphingadienine-C18-1-phosphate as a biomarker for assessing the quality of serum and plasma samples demonstrates the importance of chemical analysis in ensuring the reliability of biological samples used in medical research and diagnostics. This work emphasizes the role of chemical markers in identifying preanalytical errors during sample handling, critical for clinical and research settings (Liu et al., 2018).

Safety and Hazards

Nonanal is classified as a combustible liquid. It can cause skin irritation and is harmful to aquatic life with long-lasting effects . It’s important to utilize proper safety equipment, including gloves and goggles, when handling Nonanal .

Properties

{ "Design of the Synthesis Pathway": "Nonanal-d18 can be synthesized through a multi-step process involving the conversion of starting materials into intermediate compounds which are then further reacted to form the final product. The synthesis pathway involves the use of deuterated reagents to introduce the deuterium label at the desired position in the molecule.", "Starting Materials": [ "1-decanol", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Sodium sulfate", "Sulfuric acid", "Potassium permanganate", "Sodium bisulfite", "Sodium chloride", "Magnesium sulfate", "Hexane", "Methanol" ], "Reaction": [ "1. Conversion of 1-decanol to 1-decanal: 1-decanol is oxidized to 1-decanal using potassium permanganate in sulfuric acid.", "2. Conversion of 1-decanal to nonanal: 1-decanal is reduced to nonanal using sodium borohydride in methanol.", "3. Conversion of nonanal to nonanal-d18: Nonanal is reacted with deuterium oxide in the presence of sodium hydroxide to introduce the deuterium label at the desired position in the molecule.", "4. Purification of nonanal-d18: The crude product is purified by washing with sodium bisulfite solution, drying over sodium sulfate, and distillation in hexane.", "5. Characterization of nonanal-d18: The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm the presence and position of the deuterium label." ] }

CAS No.

1466552-36-2

Molecular Formula

C9H18O

Molecular Weight

160.352

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D

InChI Key

GYHFUZHODSMOHU-PBYHGZINSA-N

SMILES

CCCCCCCCC=O

Synonyms

Nonanaldehyde-d18;  Aldehyde C 09-d18;  Aldehyde C 9-d18;  NSC 5518-d18;  Nonaldehyde-d18;  Nonanoic Aldehyde-d18;  Nonylaldehyde-d18;  Nonylic Aldehyde-d18;  Pelargonaldehyde-d18;  Pelargonic Aldehyde-d18;  n-Nonanal-d18;  n-Nonylaldehyde-d18; 

Origin of Product

United States

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